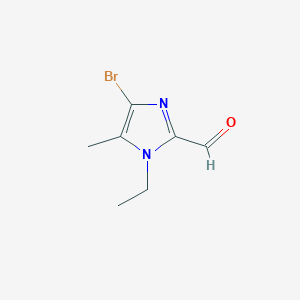
4-Bromo-1-ethyl-5-methyl-1h-imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a formyl group at the 2-position
准备方法
合成路线和反应条件
4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛的合成通常涉及从容易获得的前体开始的多步反应。一种常见的方法包括将1-乙基-5-甲基咪唑溴化,然后在2位甲酰化。反应条件通常需要使用溴化剂如N-溴代琥珀酰亚胺(NBS)和甲酰化剂如Vilsmeier-Haack试剂。
工业生产方法
在工业环境中,4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛的生产可能涉及连续流动工艺以提高效率和产率。使用自动化反应器和精确控制反应参数(如温度、压力和试剂浓度)可以优化生产过程。
化学反应分析
反应类型
4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛会发生各种化学反应,包括:
取代反应: 4位的溴原子可以被其他亲核试剂取代。
氧化和还原反应: 2位的甲酰基可以被氧化成羧酸或被还原成醇。
缩合反应: 甲酰基可以与胺缩合形成亚胺,或与肼缩合形成腙。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂。反应条件通常涉及二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等溶剂,并且可能需要钯或铜等催化剂。
氧化反应: 使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
还原反应: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
缩合反应: 这些反应通常使用酸性或碱性催化剂以及乙醇或甲醇等溶剂。
主要生成产物
取代反应: 产物包括根据所用亲核试剂而不同的各种取代咪唑。
氧化反应: 产物包括4-溴-1-乙基-5-甲基-1H-咪唑-2-羧酸。
还原反应: 产物包括4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醇。
缩合反应: 产物包括亚胺和腙。
科学研究应用
4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛在科学研究中有多种应用:
化学: 它被用作合成更复杂杂环化合物的砌块,以及有机合成的中间体。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 它正在探索其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 它用于生产染料、颜料和其他功能材料。
作用机制
4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛的作用机制取决于其特定的应用。在生物系统中,它可能与各种分子靶标相互作用,包括酶和受体,以发挥其作用。甲酰基可以与蛋白质上的亲核位点形成共价键,可能抑制其功能。溴原子也可以参与卤素键,影响化合物与其靶标的结合亲和力。
相似化合物的比较
类似化合物
- 4-溴-1-甲基-1H-咪唑-5-甲醛
- 4-溴-1H-咪唑
- 5-溴-2-甲基-4-硝基-1H-咪唑
- 4,5-二溴-1H-咪唑
独特性
4-溴-1-乙基-5-甲基-1H-咪唑-2-甲醛因其特定的取代模式而独一无二,赋予了其独特的化学和物理性质。咪唑环上同时存在乙基和甲基,以及溴和甲酰基,使其成为各种合成应用的通用中间体。其独特的结构也有助于其潜在的生物活性和工业应用。
生物活性
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound characterized by a unique substitution pattern that includes a bromine atom, an ethyl group, a methyl group, and a formyl group. Its molecular formula is C7H9BrN2O, with a molecular weight of 217.06 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The imidazole ring is known for its role in various biochemical processes, while the presence of the formyl group allows for covalent interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrN2O |
| Molecular Weight | 217.06 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties. It has been reported to interact with various biological targets, including enzymes and receptors involved in cancer progression. The ability of the formyl group to form covalent bonds with nucleophilic sites on proteins is particularly noteworthy, as it may inhibit their function, contributing to its anticancer effects .
A study highlighted the compound's potential as an inhibitor in cancer cell lines, showing promising results in vitro against several types of cancer cells. For instance, it demonstrated cytotoxicity with IC50 values comparable to known anticancer agents .
Case Studies
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Antitumor Activity : A derivative exhibited significant inhibition against colon cancer cell lines (HCT116) in mouse models, indicating potential for further development into therapeutic agents .
- Inhibition Studies : Compounds containing imidazole rings have shown effectiveness against various cancer types, such as breast and lung cancers, with IC50 values suggesting strong antiproliferative activity .
The biological activity of this compound may be attributed to:
- Covalent Bond Formation : The formyl group can interact with nucleophilic amino acids in proteins, potentially inhibiting their activity.
- Halogen Bonding : The bromine atom may enhance binding affinity to various molecular targets through halogen bonding interactions.
Comparative Analysis
The following table compares structural analogs of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | Lacks ethyl group; simpler structure |
| 5-Bromo-2-methyl-4-nitro-1H-imidazole | C6H6BrN3O2 | Contains nitro group; different substitution pattern |
| 4,5-Dibromo-1H-imidazole | C3H3Br2N2 | Contains two bromine atoms; lacks ethyl and methyl groups |
属性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC 名称 |
4-bromo-1-ethyl-5-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3 |
InChI 键 |
NFRQKFUATMKBIA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(N=C1C=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















